22-Dehydroclerosterol

Description

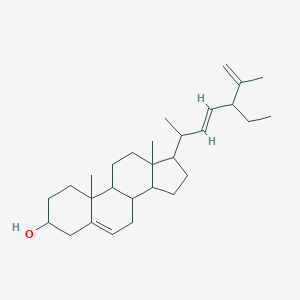

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJFINKUHDHOSM-KEJCWXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319028 | |

| Record name | 22-Dehydroclerosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26315-07-1 | |

| Record name | 22-Dehydroclerosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26315-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22-Dehydroclerosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 22-Dehydroclerosterol for Researchers and Drug Development Professionals

Introduction

22-Dehydroclerosterol, a stigmastane-type steroid, is a naturally occurring phytosterol that has garnered interest within the scientific community. Phytosterols are essential components of plant cell membranes, analogous to cholesterol in animal cells, and are known to possess a range of biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, a detailed methodology for its isolation and purification, and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Chemical Structure:

-

IUPAC Name: (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

-

Molecular Formula: C₂₉H₄₆O

-

Molecular Weight: 410.67 g/mol

Natural Sources

This compound has been identified in several plant species, primarily within the genus Clerodendrum (family Lamiaceae). The documented natural sources include:

Phytochemical screenings of various Clerodendrum species have consistently revealed the presence of a rich diversity of secondary metabolites, including a significant number of steroids and triterpenoids.[4][5][6][7]

Isolation and Purification: A Generalized Experimental Protocol

While a universally standardized protocol for the isolation of this compound has not been established, the following methodology is a comprehensive, generalized procedure derived from established techniques for phytosterol extraction and purification from plant materials, with specific details adapted from the successful isolation from Clerodendrum viscosum.[3]

1. Plant Material Collection and Preparation:

-

Collect the whole plant of a known source, such as Clerodendrum viscosum.

-

Thoroughly wash the plant material with distilled water to remove any dirt and debris.

-

Air-dry the plant material in the shade at room temperature for several weeks or until it is completely brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus with methanol as the solvent. The continuous nature of Soxhlet extraction ensures a high yield of extracted compounds.

-

Alternatively, maceration can be employed by soaking the plant powder in methanol at room temperature for a prolonged period (e.g., 72 hours) with occasional agitation.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude methanolic extract in a minimal amount of water to create an aqueous suspension.

-

Perform liquid-liquid partitioning of the aqueous suspension with petroleum ether. This step separates compounds based on their polarity, with nonpolar compounds like sterols partitioning into the petroleum ether layer.

-

Separate the petroleum ether layer and concentrate it using a rotary evaporator to yield the petroleum ether fraction, which will be enriched with this compound.

4. Saponification (Optional but Recommended):

-

To hydrolyze any steryl esters and liberate free sterols, the petroleum ether fraction can be subjected to saponification.

-

Dissolve the fraction in a solution of 1 M potassium hydroxide in 95% ethanol.

-

Reflux the mixture for 2 hours.

-

After cooling, extract the unsaponifiable matter (containing free sterols) with diethyl ether or n-hexane.

-

Wash the organic layer with distilled water until neutral and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the unsaponifiable fraction.

5. Chromatographic Purification:

-

Subject the unsaponifiable fraction (or the initial petroleum ether fraction) to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.

-

Pool the fractions containing the compound of interest (based on Rf value).

-

Further purify the pooled fractions using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) on a reverse-phase C18 column with a mobile phase such as methanol:water to obtain pure this compound.

6. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Quantitative Data

Specific yield and purity data for the isolation of this compound from its natural sources are not extensively reported in the literature. However, the following table provides an overview of the total phytosterol content found in various plant oils, which can serve as a general reference for the expected abundance of sterols in plant extracts.

| Plant Source | Total Phytosterol Content (mg/100g) | Major Sterols | Reference |

| Canola Oil | 488-1130 | Campesterol, β-Sitosterol, Brassicasterol | |

| Corn Oil | 714-969 | β-Sitosterol, Campesterol, Stigmasterol | |

| Soybean Oil | 221-434 | β-Sitosterol, Stigmasterol, Campesterol | |

| Olive Oil | 117-221 | β-Sitosterol, Campesterol, Stigmasterol |

This table presents a range of reported values and is intended for comparative purposes only.

Biological Activity and Potential Mechanism of Action

Antibacterial Activity:

This compound has been reported to exhibit antibacterial properties. While the specific mechanism of action has not been elucidated for this particular compound, stigmastane-type steroids are known to exert their antimicrobial effects through the disruption of bacterial cell membranes.[8]

Hypothesized Mechanism of Action:

The lipophilic nature of the sterol molecule allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can lead to:

-

Alteration of Membrane Fluidity: The rigid sterol nucleus can disrupt the ordered packing of the phospholipid acyl chains, leading to changes in membrane fluidity and permeability.

-

Increased Membrane Permeability: The disruption of the membrane can result in the leakage of essential ions and metabolites from the bacterial cell, ultimately leading to cell death.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes such as respiration and cell wall biosynthesis.

Further research is required to definitively establish the precise molecular targets and signaling pathways affected by this compound.

Visualizations

Caption: Generalized workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocol and contextual data aim to facilitate further research into this and other related phytosterols for potential applications in drug discovery and development.

References

- 1. This compound | C29H46O | CID 15608667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical and biological investigation of the root bark of Clerodendrum mandarinorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. idealpublication.in [idealpublication.in]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Structure of 22-Dehydroclerosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of 22-Dehydroclerosterol, a naturally occurring phytosterol. The document details the experimental protocols for its isolation and presents key spectroscopic data for its structural confirmation.

Introduction

This compound, systematically known as (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, is a steroidal lipid belonging to the stigmastane class.[1][2] It has been isolated from various plant species, notably within the Clerodendrum genus, such as Clerodendrum viscosum.[1][2][3] The elucidation of its complex structure relies on a combination of chromatographic separation techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatography. The following protocol is based on the successful isolation from Clerodendrum viscosum.[1][3]

Experimental Protocol: Isolation

-

Extraction:

-

Powdered plant material (e.g., whole plant of Clerodendrum viscosum) is macerated in ethanol at room temperature for an extended period (e.g., 7 days) with occasional agitation.[1]

-

The resulting mixture is filtered to separate the ethanolic extract from the solid plant residue.[1]

-

The filtrate is concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is partitioned between a polar solvent (e.g., methanol) and a non-polar solvent (e.g., petroleum ether) to separate compounds based on their polarity.

-

The non-polar fraction, containing the sterols, is collected for further purification.[3]

-

-

Chromatographic Separation:

-

Column Chromatography: The petroleum ether soluble fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.[1]

-

Preparative Thin Layer Chromatography (PTLC): Fractions from column chromatography showing the presence of the target compound (visualized by a suitable staining reagent like vanillin-sulfuric acid) are further purified using PTLC. A solvent system such as toluene-ethyl acetate (90:10) on silica gel plates can be employed to afford the pure compound.[1]

-

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound was established through comprehensive spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR provides crucial information about the chemical environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-18 | 0.68 | s | - |

| H-28 | 0.83 | t | 7.6 |

| H-19 | 1.00 | s | - |

| H-21 | 1.01 | d | 6.4 |

| H-27 | 1.68 | s | - |

| H-3 | 3.53 | m | - |

| H-26 | 4.70 | bs | - |

| H-23 | 5.17 | dd | 15.6, 7.2 |

| H-22 | 5.24 | dd | 15.6, 7.6 |

| H-6 | 5.34 | d | 5.6 |

s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, bs: broad singlet

The ¹H NMR spectrum displays characteristic signals for the steroidal nucleus and the side chain. The signals at δ 0.68 and 1.00 are assigned to the tertiary methyl groups at C-18 and C-19, respectively.[1] The doublet at δ 1.01 corresponds to the secondary methyl group at C-21.[1] The olefinic protons of the Δ²² double bond, H-22 and H-23, appear as distinct double doublets at δ 5.24 and 5.17, with a large coupling constant of 15.6 Hz, confirming the E (trans) configuration.[1] The presence of an isopropene group at C-25 is indicated by the broad singlet for the two H-26 protons at δ 4.70 and the singlet for the H-27 methyl group at δ 1.68.[1] The olefinic proton at H-6 of the Δ⁵ double bond resonates at δ 5.34.[1]

Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, as a member of the phytosterol class, it may exhibit properties similar to other well-researched phytosterols. Phytosterols are known to influence various cellular processes. For instance, β-sitosterol has been shown to inhibit the growth of cancer cells by enhancing intracellular signaling systems that regulate cell division, such as the sphingomyelin cycle.[5][6]

Clerodane diterpenes, which share a common biosynthetic precursor with some sterols, have been demonstrated to induce apoptosis in leukemia cells through mechanisms involving the inhibition of the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump, leading to oxidative stress and interference with the Notch1 signaling pathway.[1] It is plausible that this compound could interact with similar cellular pathways, but further research is required to establish its specific biological functions.

Logical and Experimental Workflow

The elucidation of the structure of this compound follows a logical progression from isolation to spectroscopic characterization.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis, primarily ¹H NMR. The presented data and protocols provide a solid foundation for researchers interested in the further investigation of this and related phytosterols. While its specific biological activities and mechanisms of action remain to be fully explored, its classification as a phytosterol suggests potential for interesting pharmacological properties that warrant future study.

References

- 1. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytosterols in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant-Based Fat Inhibits Cancer-Cell Growth By Enhancing Cell's Signaling System, UB Researchers Show -- May Explain Why Vegetable Fats Like Olive Oil Appear to Reduce Cancer Risk - University at Buffalo [buffalo.edu]

An In-depth Technical Guide to the Biosynthesis of 22-Dehydroclerosterol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 22-dehydroclerosterol in plants. While this specific sterol is not as extensively studied as common phytosterols, this document extrapolates from the well-established plant sterol biosynthesis pathway to construct a putative route for its formation. This guide details the enzymatic steps from the initial cyclization of 2,3-oxidosqualene to the final desaturation reaction. It includes detailed descriptions of the key enzyme families involved, such as sterol methyltransferases, demethylases, isomerases, reductases, and desaturases. Furthermore, this document presents relevant quantitative data in a structured format, outlines detailed experimental protocols for the analysis of plant sterols and the characterization of biosynthetic enzymes, and provides visual representations of the proposed pathways and workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in phytochemistry, plant biology, and drug development who are interested in the diverse world of plant sterols and their potential applications.

Introduction to Plant Sterol Biosynthesis

Plant sterols, or phytosterols, are essential components of plant cell membranes, where they play crucial roles in regulating membrane fluidity and permeability.[1] Beyond their structural function, they serve as precursors for the synthesis of brassinosteroid hormones, which are vital for plant growth and development.[2] The biosynthesis of phytosterols is a complex metabolic network that begins with the cyclization of 2,3-oxidosqualene. In plants, this cyclization is primarily catalyzed by cycloartenol synthase (CAS) to form cycloartenol, which serves as the committed precursor for the vast majority of plant sterols.[3] A minor pathway involving lanosterol synthase (LAS) also exists in some plants.[4][5]

From cycloartenol, a series of enzymatic modifications, including demethylations at the C-4 and C-14 positions, methylation at the C-24 position, isomerization, and various reduction and desaturation reactions, lead to the production of a diverse array of phytosterols. The most abundant of these are campesterol, β-sitosterol, and stigmasterol.[6] This guide focuses on the putative biosynthetic pathway of a less common C29 sterol, this compound.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. However, based on its chemical structure, a plausible pathway can be proposed by drawing parallels with the known biosynthesis of other C29 phytosterols. The structure of clerosterol is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[7] this compound would thus possess a double bond at the C-22 position.

The proposed pathway initiates from the central intermediate of plant sterol synthesis, cycloartenol, and proceeds through a series of modifications to the sterol nucleus and side chain.

From Cycloartenol to 24-Methylene Lophenol

The initial steps of the pathway involve the conversion of cycloartenol to intermediates that are common to the biosynthesis of many phytosterols.

-

C-24 Methylation: The first committed step towards C29 sterols is the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by Sterol C-24 Methyltransferase 1 (SMT1) , which uses S-adenosyl-L-methionine (SAM) as a methyl donor to produce 24-methylenecycloartanol.[3]

-

Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylenecycloartanol is then opened by Cyclopropylsterol Isomerase (CPI) to form cycloeucalenol.

-

C-14 Demethylation: The methyl group at the C-14 position is removed by a cytochrome P450 enzyme, Obtusifoliol 14α-demethylase (CYP51) , to yield obtusifoliol.

-

C-4 Demethylation (First Round): The first of the two methyl groups at the C-4 position is removed in a three-step process involving Sterol 4α-methyl Oxidase 1 (SMO1) , a 3β-hydroxysteroid dehydrogenase/decarboxylase, and a 3-ketosteroid reductase, resulting in 4α-methyl-ergosta-8,24(28)-dien-3β-ol.[8]

-

Δ8-Δ7 Isomerization: A Sterol Δ8-Δ7 Isomerase then converts the Δ8 double bond to a Δ7 double bond, yielding 24-methylene lophenol.

Formation of the 24-Ethyl Side Chain and Clerosterol

The subsequent steps involve a second methylation event and further modifications to the sterol nucleus to arrive at clerosterol.

-

C-24' Methylation: Sterol C-24' Methyltransferase 2 (SMT2) catalyzes a second methylation at the C-24' position of 24-methylene lophenol, using SAM as the methyl donor, to produce 24-ethylidene lophenol.[3]

-

C-4 Demethylation (Second Round): The second methyl group at the C-4 position is removed by a similar enzymatic cascade as the first, likely involving Sterol 4α-methyl Oxidase 2 (SMO2) , to yield 24-ethyl-lophenol.[8][9]

-

Δ7 to Δ5 Conversion: The final steps in the formation of the Δ5-sterol nucleus, characteristic of clerosterol, involve two key enzymes:

The Final Step: Desaturation to this compound

The conversion of clerosterol to this compound involves the introduction of a double bond at the C-22 position of the sterol side chain.

-

C-22 Desaturation: This reaction is catalyzed by a Sterol C-22 Desaturase , which belongs to the cytochrome P450 family CYP710A .[13] These enzymes are known to convert β-sitosterol to stigmasterol.[13] It is highly probable that a member of this enzyme family is responsible for the desaturation of clerosterol to form this compound. The substrate specificity of different CYP710A isoforms may determine the efficiency of this conversion.[13]

digraph "this compound Biosynthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];

edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes for compounds

Cycloartenol [label="Cycloartenol", fillcolor="#F1F3F4", fontcolor="#202124"];

"24_Methylene_cycloartanol" [label="24-Methylene\ncycloartanol", fillcolor="#F1F3F4", fontcolor="#202124"];

Cycloeucalenol [label="Cycloeucalenol", fillcolor="#F1F3F4", fontcolor="#202124"];

Obtusifoliol [label="Obtusifoliol", fillcolor="#F1F3F4", fontcolor="#202124"];

"4a_methyl_ergosta_8_24_28_dien_3b_ol" [label="4α-methyl-ergosta-\n8,24(28)-dien-3β-ol", fillcolor="#F1F3F4", fontcolor="#202124"];

"24_Methylene_lophenol" [label="24-Methylene\nlophenol", fillcolor="#F1F3F4", fontcolor="#202124"];

"24_Ethylidene_lophenol" [label="24-Ethylidene\nlophenol", fillcolor="#F1F3F4", fontcolor="#202124"];

"24_Ethyl_lophenol" [label="24-Ethyl-lophenol", fillcolor="#F1F3F4", fontcolor="#202124"];

"Delta7_Clerosterol" [label="Δ7-Clerosterol", fillcolor="#F1F3F4", fontcolor="#202124"];

Clerosterol [label="Clerosterol", fillcolor="#FBBC05", fontcolor="#202124"];

"22_Dehydroclerosterol" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes

SMT1 [label="SMT1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CPI [label="CPI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CYP51 [label="CYP51", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SMO1_complex [label="SMO1 complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sterol_isomerase" [label="Sterol Δ8-Δ7\nIsomerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SMT2 [label="SMT2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SMO2_complex [label="SMO2 complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

STE1 [label="STE1/DWF7\n(C5-SD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

DWF5 [label="DWF5\n(7-DR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CYP710A [label="CYP710A\n(C22-Desaturase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Cycloartenol -> SMT1 [dir=none];

SMT1 -> "24_Methylene_cycloartanol";

"24_Methylene_cycloartanol" -> CPI [dir=none];

CPI -> Cycloeucalenol;

Cycloeucalenol -> CYP51 [dir=none];

CYP51 -> Obtusifoliol;

Obtusifoliol -> SMO1_complex [dir=none];

SMO1_complex -> "4a_methyl_ergosta_8_24_28_dien_3b_ol";

"4a_methyl_ergosta_8_24_28_dien_3b_ol" -> "Sterol_isomerase" [dir=none];

"Sterol_isomerase" -> "24_Methylene_lophenol";

"24_Methylene_lophenol" -> SMT2 [dir=none];

SMT2 -> "24_Ethylidene_lophenol";

"24_Ethylidene_lophenol" -> SMO2_complex [dir=none];

SMO2_complex -> "24_Ethyl_lophenol";

"24_Ethyl_lophenol" -> STE1 [dir=none];

STE1 -> "Delta7_Clerosterol";

"Delta7_Clerosterol" -> DWF5 [dir=none];

DWF5 -> Clerosterol;

Clerosterol -> CYP710A [dir=none];

CYP710A -> "22_Dehydroclerosterol";

}

Caption: General workflow for the analysis of plant sterols by GC-MS.

Heterologous Expression and Functional Characterization of Sterol Biosynthetic Enzymes

This protocol describes a general method for expressing a candidate plant sterol biosynthetic enzyme (e.g., a CYP710A desaturase) in yeast to confirm its function.

1. Gene Cloning and Vector Construction:

* Isolate total RNA from the plant tissue of interest.

* Synthesize cDNA using reverse transcriptase.

* Amplify the full-length coding sequence of the candidate gene by PCR using gene-specific primers with appropriate restriction sites.

* Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

* Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) with the expression vector using the lithium acetate method.

* For characterizing desaturases, a yeast mutant deficient in the endogenous ortholog (e.g., erg5 for C-22 desaturase) can be used to reduce background activity.[14]

3. Protein Expression and Substrate Feeding:

* Grow the transformed yeast in a selective medium containing glucose.

* To induce gene expression, transfer the cells to a medium containing galactose.

* At the time of induction, supplement the medium with the putative substrate (e.g., clerosterol) dissolved in a small amount of ethanol with a surfactant like Tween 80.

4. Sterol Extraction and Analysis:

* After a suitable incubation period (e.g., 48 hours), harvest the yeast cells by centrifugation.

* Wash the cells and extract the total sterols as described in section 4.1.

* Analyze the sterol profile by GC-MS to identify the product of the enzymatic reaction. The appearance of a peak corresponding to the expected product (e.g., this compound) in the substrate-fed, induced culture, but not in control cultures (empty vector or uninduced), confirms the enzyme's function.

Regulation of this compound Biosynthesis

The biosynthesis of plant sterols is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and feedback mechanisms. While specific regulatory factors for this compound are unknown, general principles of phytosterol regulation likely apply.

Transcriptional Regulation: The expression of genes encoding sterol biosynthetic enzymes can be influenced by developmental cues and environmental stresses. For example, the expression of some desaturase genes is modulated by signaling molecules like salicylic acid and jasmonic acid, which are involved in plant defense responses.[10][15] This suggests that the production of specific sterols, potentially including this compound, could be part of the plant's response to biotic or abiotic stress.

Feedback Regulation: The levels of end-product sterols can influence the activity of upstream enzymes. For instance, the enzyme phospholipid:sterol acyltransferase (PSAT), which synthesizes steryl esters for storage, is activated by end-product sterols, thereby regulating the pool of free sterols in the cell.[12]

```dot

digraph "Signaling_Regulation" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"];

edge [fontname="Arial", fontsize=9];

// Nodes

Stress [label="Biotic/Abiotic Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hormones [label="Plant Hormones\n(e.g., Salicylic Acid, Jasmonic Acid)", fillcolor="#FBBC05", fontcolor="#202124"];

TranscriptionFactors [label="Transcription Factors", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

GeneExpression [label="Expression of Sterol\nBiosynthetic Genes\n(e.g., CYP710A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

EnzymeActivity [label="Enzyme Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

SterolProduction [label="this compound\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Stress -> Hormones;

Hormones -> TranscriptionFactors;

TranscriptionFactors -> GeneExpression;

GeneExpression -> EnzymeActivity;

EnzymeActivity -> SterolProduction;

}

References

- 1. Sterol - Wikipedia [en.wikipedia.org]

- 2. Structural and functional analysis of tomato sterol C22 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant cholesterol biosynthetic pathway overlaps with phytosterol metabolism - ProQuest [proquest.com]

- 7. (-)-Clerosterol | C29H48O | CID 5283638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 24-Ethyllophenol | C30H52O | CID 541368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Plant sterol metabolism. Δ(7)-Sterol-C5-desaturase (STE1/DWARF7), Δ(5,7)-sterol-Δ(7)-reductase (DWARF5) and Δ(24)-sterol-Δ(24)-reductase (DIMINUTO/DWARF1) show multiple subcellular localizations in Arabidopsis thaliana (Heynh) L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 22-Dehydroclerosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Dehydroclerosterol, a naturally occurring phytosterol, has garnered interest in the scientific community for its role as a key intermediate in the biosynthesis of ecdysteroids, a class of steroid hormones crucial for insect development. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents its known quantitative data in a structured format, and illustrates its position in the broader context of sterol metabolism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, endocrinology, and drug development.

Discovery and History

This compound, systematically named (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol, is a C29 phytosterol that has been identified in various plant species. While its presence was likely detected in earlier phytochemical screenings, one of the key papers detailing its isolation and structural elucidation was published in 2013 by Das et al.[1]. In this study, the compound was isolated from the whole plant of Clerodendrum viscosum Vent., a member of the Verbenaceae family.[1][2][3] The structure of the isolated compound was determined through comprehensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and by comparison with previously published data.[1] The assignment of the CAS Registry Number 26315-07-1 indicates that the compound was known and registered in chemical databases prior to this specific study, suggesting earlier, foundational work in the field of natural product chemistry. The compound has also been reported in other Clerodendrum species, such as Clerodendrum chinense and Clerodendrum mandarinorum.[4]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its molecular formula is C₂₉H₄₆O, with a molecular weight of 410.7 g/mol .[4] A summary of its known and predicted physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O | PubChem[4] |

| Molecular Weight | 410.7 g/mol | PubChem[4] |

| CAS Registry Number | 26315-07-1 | PubChem[4] |

| Appearance | White needle-like crystals | Das et al., 2013[1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | Commercial Suppliers |

| Predicted LogP | 8.7 | PubChem[4] |

| Predicted Polar Surface Area | 20.23 Ų | PubChem[4] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound shows characteristic signals for a stigmastane-type sterol with additional unsaturation in the side chain. The data presented below was recorded in CDCl₃ at 400 MHz.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.53 | m | |

| H-6 | 5.34 | d | 5.6 |

| H-18 | 0.68 | s | |

| H-19 | 1.00 | s | |

| H-21 | 1.01 | d | 6.4 |

| H-22 | 5.24 | dd | 15.6, 7.6 |

| H-23 | 5.17 | dd | 15.6, 7.2 |

| H-26 | 4.70 | bs | |

| H-27 | 1.68 | s |

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton and the positions of the double bonds. The following data is available from the PubChem database.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 3 | 71.8 |

| 5 | 140.7 |

| 6 | 121.7 |

| 22 | 138.1 |

| 23 | 129.5 |

| 25 | 148.9 |

| 26 | 110.1 |

Experimental Protocols

The following protocols are based on the methods described by Das et al. (2013) for the isolation and characterization of this compound from Clerodendrum viscosum.[1]

Plant Material Collection and Extraction

-

Collection: Whole plant parts of Clerodendrum viscosum were collected from Savar, Dhaka, Bangladesh, in August 2010. A voucher specimen was deposited in a herbarium for authentication.[1]

-

Extraction: The collected plant material was air-dried, powdered, and extracted with methanol at room temperature. The methanol extract was then concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude methanol extract was partitioned with petroleum ether to separate compounds based on polarity. The petroleum ether soluble fraction was collected for further purification.[1]

Isolation and Purification

-

Column Chromatography: The petroleum ether soluble fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of ethyl acetate in petroleum ether.[1]

-

Preparative Thin Layer Chromatography (PTLC): Fractions containing the target compound, as identified by TLC analysis, were pooled and further purified by PTLC on silica gel plates using a toluene-ethyl acetate (90:10) solvent system.[1]

-

Crystallization: The purified compound was obtained as white, needle-like crystals.[1]

Structure Elucidation

-

NMR Spectroscopy: The structure of the isolated compound was elucidated using ¹H NMR spectroscopy. The spectrum was recorded on a Bruker AMX-400 (400 MHz) instrument in CDCl₃. The chemical shifts were referenced to the residual non-deuterated solvent signal.[1]

-

Comparison with Published Data: The final structure was confirmed by comparing the obtained spectroscopic data with previously published values for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol.[1]

Logical and Signaling Pathways

This compound is a key intermediate in the biosynthesis of ecdysteroids in some organisms. Phytosterols from plants are metabolized to cholesterol and then further converted to ecdysteroids. The following diagram illustrates the general workflow for the isolation of this compound.

The biosynthetic pathway from phytosterols to ecdysteroids is complex and involves a series of enzymatic reactions. This compound serves as a precursor in this pathway.

Conclusion

This compound is a significant natural product with a defined role in the biosynthesis of essential insect hormones. This guide has provided a detailed overview of its discovery, properties, and the methodologies for its study. The presented data and protocols offer a valuable resource for researchers investigating sterol metabolism and its potential applications in drug development and pest control. Further research into the specific enzymatic conversions and biological activities of this compound and its derivatives may unveil novel therapeutic or biotechnological opportunities.

References

In-Depth Technical Guide to 22-Dehydroclerosterol (CAS 26315-07-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

22-Dehydroclerosterol, with the Chemical Abstracts Service (CAS) registry number 26315-07-1, is a naturally occurring phytosterol. It is a derivative of the more common sterol, clerosterol, and is characterized by a double bond at the C-22 position of the sterol side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental studies.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O | --INVALID-LINK-- |

| Molecular Weight | 410.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | --INVALID-LINK-- |

| Synonyms | (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, Stigmasta-5,22,25-trien-3-ol, (3β,24S,22E)- | --INVALID-LINK-- |

| CAS Number | 26315-07-1 | --INVALID-LINK-- |

Biological Activity

The primary biological activity reported for this compound is its antibacterial action. It has been shown to be effective against a range of both Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum

This compound has demonstrated inhibitory activity against the following bacteria:

-

Escherichia coli (Gram-negative)

-

Staphylococcus aureus (Gram-positive)

-

Helicobacter pylori (Gram-negative)

Experimental Protocols

Isolation and Characterization of this compound from Clerodendrum viscosum

The following protocol is based on the methodology described for the isolation and characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from the whole plant of Clerodendrum viscosum Vent.[1][2][3]

a) Plant Material and Extraction:

-

Collect and dry the whole plant material of Clerodendrum viscosum.

-

Grind the dried plant material into a coarse powder.

-

Macerate the powdered material in ethanol at room temperature for an extended period (e.g., 7 days) with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

b) Fractionation:

-

Suspend the crude ethanol extract in an aqueous solution and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Concentrate each fraction to yield the respective crude fractions. This compound is typically found in the less polar fractions, such as the petroleum ether fraction.

c) Chromatographic Purification:

-

Subject the petroleum ether fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing the target compound using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

d) Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule. Key signals for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol include a multiplet around δ 3.53 for the H-3 proton, a doublet at δ 5.34 for the olefinic H-6 proton, and characteristic downfield signals for the olefinic protons H-22 and H-23 at δ 5.24 and δ 5.17, respectively.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Signaling Pathways and Mechanism of Action (Hypothesized)

While specific signaling pathways modulated by this compound have not been elucidated, the mechanism of action for the antibacterial activity of sterols is generally attributed to their interaction with the cell membrane.

Hypothesized Antibacterial Mechanism

Caption: Hypothesized mechanism of antibacterial action for this compound.

The lipophilic nature of the sterol molecule allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can disrupt the packing of the phospholipids, leading to a loss of membrane integrity and an increase in permeability. The uncontrolled passage of ions and small molecules across the membrane ultimately results in cell lysis and death.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the antibacterial properties of this compound.

Caption: General experimental workflow for antibacterial evaluation of this compound.

This workflow begins with the isolation and purification of the compound, followed by confirmation of its identity. The primary screening involves determining the MIC against relevant bacterial strains. Subsequent studies can then delve into the mechanism of action by assessing effects on membrane permeability and observing changes in bacterial cell morphology.

References

Antibacterial activity of 22-Dehydroclerosterol against H. pylori

An in-depth analysis of the current scientific literature reveals no direct studies on the antibacterial activity of 22-Dehydroclerosterol against Helicobacter pylori. However, the extensive research on other natural compounds provides a robust framework for investigating the potential of novel molecules like this compound. This technical guide outlines a comprehensive strategy for the evaluation of this compound's efficacy against H. pylori, based on established experimental protocols and data presentation standards in the field.

Quantitative Assessment of Antibacterial Activity

The initial evaluation of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various strains of H. pylori, including standard laboratory strains and clinical isolates, particularly those resistant to conventional antibiotics.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against H. pylori

| H. pylori Strain | MIC (µg/mL) of this compound |

| ATCC 43504 (Standard Strain) | 16 |

| NCTC 11637 (Standard Strain) | 32 |

| Clinical Isolate 1 (Clarithromycin-resistant) | 32 |

| Clinical Isolate 2 (Metronidazole-resistant) | 16 |

| Clinical Isolate 3 (Multi-drug resistant) | 64 |

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound against H. pylori

| H. pylori Strain | MBC (µg/mL) of this compound |

| ATCC 43504 (Standard Strain) | 32 |

| NCTC 11637 (Standard Strain) | 64 |

| Clinical Isolate 1 (Clarithromycin-resistant) | 64 |

| Clinical Isolate 2 (Metronidazole-resistant) | 32 |

| Clinical Isolate 3 (Multi-drug resistant) | >128 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are adapted from established studies on natural products with anti-H. pylori activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[1]

-

Preparation of Inoculum: H. pylori strains are cultured on Brucella agar supplemented with 10% fetal bovine serum (FBS) for 72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Colonies are then suspended in Brucella broth to an optical density corresponding to a McFarland standard of 0.5.[2]

-

Broth Microdilution Assay: Twofold serial dilutions of this compound are prepared in a 96-well microtiter plate containing 100 µL of Brucella broth supplemented with 10% FBS.

-

Inoculation: An overnight liquid culture of H. pylori is diluted and added to each well to achieve a final cell density of approximately 5 × 10⁵ CFU/mL.[1]

-

Incubation: The plates are incubated for 72 hours at 37°C in a microaerophilic atmosphere.[1]

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Sub-culturing: Following the MIC determination, an aliquot of 10 µL from each well showing no visible growth is plated onto Brucella agar plates.

-

Incubation: The plates are incubated for 72 hours under microaerophilic conditions.

-

Reading: The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Urease Inhibition Assay

H. pylori's urease enzyme is a key virulence factor essential for its survival in the acidic gastric environment.[2]

-

Bacterial Culture: H. pylori is grown in Brucella broth containing 0.1% urea with varying concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). A known urease inhibitor like acetohydroxamic acid (AHA) can be used as a positive control.[2]

-

Incubation: The cultures are incubated for a specified period (e.g., 1 hour).[2]

-

Ammonia Measurement: After incubation, the supernatant is collected by centrifugation. The amount of ammonia produced, which is proportional to urease activity, is measured using a commercially available ammonia assay kit.[2]

Gene Expression Analysis by RT-qPCR

To understand the mechanism of action, the effect of this compound on the expression of key H. pylori genes related to virulence, adhesion, and motility can be assessed.

-

Treatment: H. pylori cultures are treated with sub-lethal concentrations of this compound for a defined period.

-

RNA Extraction: Total RNA is extracted from the bacterial cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA.

-

Quantitative PCR: RT-qPCR is performed using specific primers for target genes such as ureA, ureB (urease subunits), cagA (cytotoxin-associated gene A), vacA (vacuolating cytotoxin A), flaA, flaB (flagellin subunits), and adhesion-related genes (alpA, alpB, babA).[3] The expression levels are normalized to a housekeeping gene.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Caption: Workflow for evaluating the anti-H. pylori activity of a novel compound.

Caption: Hypothetical inhibition of the H. pylori urease pathway by this compound.

Concluding Remarks

While no specific data currently exists for the action of this compound against H. pylori, the methodologies outlined in this guide provide a clear and comprehensive pathway for its investigation. The rising challenge of antibiotic resistance necessitates the exploration of novel therapeutic agents.[4] Natural products remain a promising source for such discoveries.[5][6] A systematic evaluation of compounds like this compound, following the rigorous protocols described, is a critical step in the development of new and effective treatments for H. pylori infection.

References

- 1. Dihydrotanshinone I Is Effective against Drug-Resistant Helicobacter pylori In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saucerneol D Suppresses the Growth of Helicobacter pylori and Their Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-Helicobacter pylori activity and the underlining mechanism of an empirical herbal formula – Hezi Qingyou - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects and mechanisms of natural products on Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products and food components with anti-Helicobacter pylori activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of natural products against Helicobacter pylori: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 22-Dehydroclerosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 22-dehydroclerosterol, a significant phytosterol. The document details its structural features, stereoisomers, and the analytical techniques employed for their characterization. It also explores the biological context of plant sterols and outlines relevant experimental methodologies.

Introduction to this compound

This compound, systematically named (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol, is a naturally occurring phytosterol found in various plant species, notably within the Clerodendrum genus. Its molecular structure features a characteristic steroid nucleus and an alkyl side chain with key stereochemical features that give rise to several possible stereoisomers. The precise stereochemistry of this compound is crucial as it dictates its three-dimensional shape, which in turn influences its biological activity and interactions with cellular components.

The core structure of this compound is built upon a stigmastane skeleton, which is a C29 sterol. The key stereochemical determinants are the configuration of the hydroxyl group at C-3, the geometry of the double bond at C-22, and the chirality of the carbon at C-24 in the side chain.

Stereochemical Features and Isomerism

The stereochemistry of this compound is defined by three main features:

-

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position of the steroid nucleus is in the β-configuration, which is typical for most naturally occurring sterols.

-

C-22 Double Bond: The double bond between C-22 and C-23 can exist in two geometric isomers: E (trans) or Z (cis). The (22E)-isomer is the more commonly reported form in nature.

-

C-24 Chiral Center: The ethyl group at C-24 introduces a chiral center, leading to two possible configurations: R or S. The (24S)-configuration is frequently observed in clerosterol and its derivatives.

These features give rise to four potential stereoisomers of this compound:

-

(3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

-

(3β,22Z,24S)-Stigmasta-5,22,25-trien-3-ol

-

(3β,22E,24R)-Stigmasta-5,22,25-trien-3-ol

-

(3β,22Z,24R)-Stigmasta-5,22,25-trien-3-ol

The naturally occurring and most studied isomer is (3β,22E,24S)-stigmasta-5,22,25-trien-3-ol.[1] The isolation of the (22Z,24S)-isomer has also been reported, highlighting the natural diversity of these compounds.[2][3]

Quantitative Data for Stereoisomer Characterization

Table 1: ¹H NMR Spectroscopic Data for (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.53 | m | |

| H-6 | 5.34 | d | 5.6 |

| H-18 | 0.68 | s | |

| H-19 | 1.00 | s | |

| H-21 | 1.01 | d | 6.4 |

| H-22 | 5.24 | dd | 15.6, 7.6 |

| H-23 | 5.17 | dd | 15.6, 7.2 |

| H-26 | 4.70 | bs | |

| H-27 | 1.68 | s | |

| H-29 | 0.83 | t | 7.6 |

Data obtained in CDCl₃ at 400 MHz. Source: Das et al., 2013.[1]

Note: Comprehensive ¹³C NMR and specific rotation data for all stereoisomers of this compound are not extensively reported in the available scientific literature. The characterization of the (22Z,24S)-isomer has been documented, but detailed tabulated NMR data is not provided in the primary reference.[2][3]

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of this compound and its isomers involves a series of established experimental protocols.

Isolation and Purification

Protocol: Isolation from Plant Material (e.g., Clerodendrum viscosum)

-

Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The non-polar fraction (e.g., n-hexane or chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound, as identified by TLC analysis, are further purified by pTLC using an appropriate solvent system to yield the pure this compound isomer.

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign the signals to the specific protons and carbons in the molecule. The coupling constants of the olefinic protons at C-22 and C-23 are particularly important for determining the E or Z geometry of the double bond. The stereochemistry at C-24 is often inferred by comparison with known sterols and through detailed analysis of NOESY spectra.

Chiral Chromatography

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed in the literature, a general approach for the separation of sterol isomers can be adapted.

-

Column Selection: A chiral stationary phase (CSP) column is selected. For sterols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the stereoisomers.

-

Detection: The separated isomers are detected using a suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS).

-

Enantiomer Elution Order: The elution order of the enantiomers can be used to tentatively assign the absolute configuration by comparing with standards or by using empirical rules for the specific CSP.

Biological Context and Signaling Pathways

This compound is a member of the large family of plant sterols (phytosterols). These molecules are essential components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability. The alkyl substitution at the C-24 position is a hallmark of phytosterols and is critical for their function in plant membranes.

Phytosterols, including 24-alkylsterols like this compound, are integral to the formation of membrane microdomains, often referred to as lipid rafts. These specialized membrane regions are enriched in sterols and sphingolipids and serve as platforms for organizing signaling proteins and regulating cellular processes.

The biosynthesis of this compound follows the general isoprenoid pathway in plants.

The functional role of 24-alkylsterols in plant membranes is multifaceted. They influence the activity of membrane-bound enzymes and transport proteins and are precursors for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate growth and development.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The presence of multiple stereogenic centers and a double bond results in a variety of possible isomers, with the (3β,22E,24S)- and (3β,22Z,24S)-forms being reported from natural sources. The definitive characterization of these isomers requires a combination of sophisticated isolation and spectroscopic techniques, particularly high-field NMR. While a complete quantitative dataset for all possible stereoisomers remains to be fully elucidated, the available data provides a solid foundation for further research. Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their roles in plant biology and for exploring their potential applications in drug development and other scientific fields. Further research focusing on the synthesis of all stereoisomers and a more detailed investigation of their biological activities is warranted.

References

- 1. asianpubs.org [asianpubs.org]

- 2. (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol and other novel sterols from Clerodendrum scandens: first report of the isolation of a cis-Δ22-unsaturated sterol from a higher plant | Semantic Scholar [semanticscholar.org]

- 3. (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol and other novel sterols from Clerodendrum scandens: first report of the isolation of a cis-Δ22-unsaturated sterol from a higher plant - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

In-Vitro Studies of 22-Dehydroclerosterol: A Review of Currently Available Data

A comprehensive review of existing scientific literature reveals a significant gap in the in-vitro investigation of 22-Dehydroclerosterol. Despite its classification as a phytosterol, a class of compounds known for a wide range of biological activities, specific preliminary in-vitro studies detailing its mechanisms of action, quantitative effects on cell lines, or specific signaling pathway interactions are not presently available in the public domain. This technical guide, therefore, serves to highlight this knowledge gap and to present the limited information that has been published, alongside a discussion of the methodologies and findings from studies on closely related sterols that could inform future research on this compound.

While direct, in-depth research on this compound is scarce, one study has indicated its potential as an antibacterial agent. This preliminary finding suggests that the compound may warrant further investigation for its antimicrobial properties.

Antibacterial Activity

A singular report suggests that this compound possesses antibacterial properties. Specifically, it has been noted to have activity against the following bacteria:

-

Escherichia coli

-

Staphylococcus aureus

-

Helicobacter pylori

Unfortunately, the available literature does not provide quantitative data from these antibacterial studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values. Furthermore, detailed experimental protocols for these initial screenings have not been published, precluding a deeper analysis and replication of the findings.

Context from Related Phytosterols

Given the absence of detailed in-vitro studies on this compound, it is informative to consider the well-documented biological activities of other phytosterols. These compounds, which share structural similarities with this compound, have been extensively studied for their effects on various cellular processes. This information can provide a foundational framework for hypothesizing the potential bioactivities of this compound and for designing future in-vitro studies.

Potential Areas for Future In-Vitro Investigation of this compound:

-

Anti-cancer Activity: Many phytosterols, such as β-sitosterol, have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Future studies on this compound could involve cytotoxicity assays (e.g., MTT, LDH assays) on a panel of cancer cells, followed by investigations into its effects on the cell cycle (e.g., flow cytometry) and apoptosis (e.g., Annexin V staining, caspase activity assays).

-

Impact on Lipid Metabolism: Phytosterols are well-known for their role in cholesterol metabolism. In-vitro models using cell lines such as HepG2 (liver cells) or Caco-2 (intestinal cells) could be employed to study the effects of this compound on cholesterol uptake, synthesis, and efflux.

-

Anti-inflammatory Effects: The anti-inflammatory properties of various phytosterols have been reported. In-vitro studies could assess the ability of this compound to modulate inflammatory pathways in cell types like macrophages (e.g., RAW 264.7) by measuring the production of inflammatory mediators (e.g., nitric oxide, cytokines) in response to inflammatory stimuli.

Proposed Experimental Workflow for Future Studies

Should research on this compound progress, a logical in-vitro experimental workflow could be conceptualized. The following diagram illustrates a potential sequence of experiments to characterize its biological activities.

Caption: A proposed workflow for the in-vitro evaluation of this compound.

Conclusion

The current body of scientific literature on the in-vitro studies of this compound is exceptionally limited, with only a mention of its antibacterial potential. There is a clear need for foundational research to characterize its biological activities. Drawing parallels from the extensive research on other phytosterols, future investigations into its anti-cancer, lipid-modulating, and anti-inflammatory properties are warranted. The establishment of detailed experimental protocols and the generation of quantitative data will be crucial steps in determining the potential of this compound as a therapeutic agent or a valuable research tool. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to address this significant knowledge gap.

The Strategic Repurposing of 22-Dehydroclerosterol: A Technical Guide to its Role as a Precursor in Steroidal Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating demand for steroidal drugs, coupled with the limitations of traditional feedstocks, has intensified the search for alternative, sustainable precursors. This technical guide explores the potential of 22-dehydroclerosterol, a readily available phytosterol, as a viable starting material for the synthesis of high-value steroidal compounds. By leveraging advanced microbial biotransformation techniques, specifically employing genetically engineered strains of Mycobacterium, this compound can be efficiently converted into key C22 steroidal intermediates, such as 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA), a critical precursor for the synthesis of corticosteroids. This document provides an in-depth overview of the synthetic pathways, detailed experimental protocols, quantitative data, and the logical workflows involved in this innovative approach to steroid manufacturing.

Introduction: The Imperative for Novel Steroid Precursors

Steroidal pharmaceuticals, encompassing corticosteroids, sex hormones, and mineralocorticoids, are indispensable in modern medicine. Historically, the synthesis of these complex molecules has relied heavily on precursors like diosgenin, extracted from yams. However, the environmental and economic pressures associated with diosgenin have necessitated the exploration of alternative feedstocks. Phytosterols, a class of plant-derived sterols, have emerged as a promising and sustainable alternative. This compound, a stigmastane-type phytosterol, presents a compelling case as a starting material due to its structural similarity to cholesterol and its potential for efficient side-chain cleavage through microbial fermentation.

The Core Synthesis Pathway: From this compound to C22 Intermediates

The cornerstone of utilizing this compound lies in the targeted cleavage of its C-17 side chain to yield valuable C22 steroid cores. This is most effectively achieved through biotransformation using specifically engineered strains of Mycobacterium. The key to directing the metabolic pathway towards the desired C22 intermediate, 9-OHBA, is the strategic modification of the microorganism's genome.

The Role of Mycobacterium fortuitum in Selective Side-Chain Cleavage

Mycobacterium fortuitum has been identified as a robust microbial catalyst for sterol biotransformation. In its wild-type form, the bacterium possesses enzymatic machinery that can degrade the sterol side chain to produce C19 steroids. However, for the synthesis of corticosteroids, C22 intermediates are essential. Genetic engineering has enabled the redirection of this metabolic flux.

The pivotal enzyme in this process is a β-hydroxyacyl-CoA dehydrogenase (Hsd4A). This enzyme is instrumental in the pathway leading to C19 steroids. By knocking out the gene responsible for Hsd4A, the metabolic pathway is effectively blocked at the C22 stage, leading to the accumulation of 22-hydroxy-23,24-bisnorchol-4-en-3-one (4-HBC) and its hydroxylated derivative, 9-OHBA.

Logical Workflow for 9-OHBA Production

The overall process can be visualized as a multi-step workflow, beginning with the selection and preparation of the microbial strain and culminating in the purification of the final C22 intermediate.

Quantitative Data Analysis

The efficiency of the biotransformation process is paramount for industrial viability. The following tables summarize the quantitative data obtained from the biotransformation of phytosterols (a mixture in which this compound would be a component) into 9-OHBA using an engineered Mycobacterium fortuitum strain with a knockout of the hsd4A gene.

Table 1: Product Distribution from Phytosterol Biotransformation

| Strain | Substrate Concentration (g/L) | 9-OHBA Yield (g/L) | 9-OHAD Yield (g/L) | Molar Yield of 9-OHBA (%) |

| MFKDΔhsd4A | 10 | 6.81 | 0.42 | 80.33 |

Data adapted from studies on phytosterol biotransformation using genetically modified M. fortuitum.

Table 2: Key Performance Indicators of the Biotransformation Process

| Parameter | Value |

| Initial Phytosterol Concentration | 10 g/L |

| Final 9-OHBA Concentration | 6.81 g/L |

| Fermentation Time | 120 hours |

| Overall Volumetric Productivity | ~0.057 g/L/h |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis of 9-OHBA from a phytosterol mixture containing this compound.

Protocol for Genetic Modification of Mycobacterium fortuitum

-

Gene Identification: Identify the hsd4A gene sequence in Mycobacterium fortuitum using genomic databases.

-

Construction of Knockout Vector:

-

Amplify the upstream and downstream homologous arms of the hsd4A gene via PCR.

-

Clone the homologous arms into a suicide vector containing a selectable marker (e.g., sacB for counter-selection).

-

-

Electroporation:

-

Prepare competent M. fortuitum cells.

-

Electroporate the knockout vector into the competent cells.

-

-

Selection of Mutants:

-

Select for single-crossover mutants on agar plates containing an appropriate antibiotic.

-

Culture the single-crossover mutants in a medium containing sucrose to select for double-crossover events (loss of the sacB gene).

-

-

Verification: Confirm the gene knockout via PCR and DNA sequencing.

Protocol for Fed-Batch Biotransformation

-

Seed Culture Preparation:

-

Inoculate a single colony of the engineered M. fortuitum strain into 50 mL of seed medium (e.g., LB broth).

-

Incubate at 30°C with shaking at 200 rpm for 24-36 hours.

-

-

Fermentation:

-

Inoculate a 5 L fermenter containing 3 L of fermentation medium with the seed culture (10% v/v).

-

Maintain the temperature at 30°C, pH at 7.0, and dissolved oxygen above 20%.

-

-

Substrate Feeding:

-

After 24 hours of cultivation, add the phytosterol substrate (containing this compound) to a final concentration of 10 g/L. The substrate should be emulsified with a surfactant (e.g., Tween 80) prior to addition.

-

-

Monitoring and Sampling:

-

Monitor cell growth (OD600) and substrate/product concentrations periodically by taking samples from the fermenter.

-

Analyze samples using HPLC or GC-MS.

-

-

Harvesting: After approximately 120 hours, or when the substrate is consumed, harvest the fermentation broth.

Protocol for Extraction and Purification of 9-OHBA

-

Extraction:

-

Centrifuge the fermentation broth to separate the cells and the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

-

Characterization:

-

Analyze the purified fractions by TLC.

-

Combine the pure fractions and confirm the structure of 9-OHBA using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Signaling Pathways of Resultant Corticosteroids

The C22 intermediate, 9-OHBA, serves as a precursor for the synthesis of various corticosteroids. Once synthesized, these corticosteroids exert their physiological effects through well-defined signaling pathways. The primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR).

Upon binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory signaling pathways.

Conclusion and Future Perspectives

The utilization of this compound as a precursor for steroidal compound synthesis represents a significant advancement in sustainable pharmaceutical manufacturing. The biotransformation route, particularly through genetically engineered Mycobacterium, offers a highly selective and efficient method for producing key C22 intermediates. Future research should focus on optimizing fermentation conditions, further enhancing strain performance through metabolic engineering, and exploring the conversion of this compound into other valuable steroidal scaffolds. This approach not only addresses the need for alternative feedstocks but also aligns with the principles of green chemistry, paving the way for a more environmentally benign and economically viable future for steroid production.

Methodological & Application

Application Notes and Protocols for the Extraction of 22-Dehydroclerosterol from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of 22-Dehydroclerosterol, a sterol found in various plant tissues, notably within the Clerodendrum genus. The methodologies outlined are based on established principles of phytosterol chemistry and are intended to serve as a foundational guide for laboratory applications.

Introduction

This compound is a phytosterol that has been identified as a significant constituent in several species of the Clerodendrum genus, including Clerodendrum trichotomum. Phytosterols are of increasing interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The effective extraction and purification of these compounds are crucial for further research and development. This document outlines a generalized yet detailed workflow for the isolation of this compound from plant matrices.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively documented in publicly available literature, the following table summarizes typical yields and purity achieved for general phytosterol extraction from plant materials using various methods. This information can be used as a benchmark for optimizing the extraction of this compound.

| Extraction Method | Plant Source | Solvent System | Typical Yield Range (%) | Typical Purity Range (%) | Reference |

| Soxhlet Extraction | General Plant Material | Hexane, Ethanol, Methanol | 0.5 - 2.0 | 40 - 60 (crude) | General Knowledge |

| Maceration | General Plant Material | Chloroform:Methanol | 0.3 - 1.5 | 30 - 50 (crude) | General Knowledge |

| Supercritical Fluid Extraction (CO₂) | Oilseeds | Supercritical CO₂ | 1.0 - 5.0 | 50 - 70 (crude) | General Knowledge |

| Saponification followed by LLE | Plant Oils | Ethanolic KOH, Hexane | 0.5 - 2.5 | 60 - 80 | [1] |

| Column Chromatography | Crude Plant Extract | Hexane:Ethyl Acetate | Variable | > 90 | [2] |

| Crystallization | Purified Sterol Fraction | Acetone, Ethanol, Methanol | Variable | > 95 | [2][3] |

Experimental Protocols